1-Methylbenzotriazole-4-carboxylic acid;hydrochloride
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Overview
Description
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2. It is not intended for human or veterinary use and is typically used for research purposes. It is related to Benzotriazole, a compound that has been extensively explored for the synthesis of organic derivatives and as corrosion inhibitors .
Synthesis Analysis
Benzotriazole methodology has been recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Molecular Structure Analysis
The molecular structure of 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 213.62.Chemical Reactions Analysis
Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthons for the Graebe–Ullmann reaction . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Physical And Chemical Properties Analysis
Benzotriazole is known for its stability and its ability to activate molecules toward numerous transformations . It is also known for its unique physicochemical properties when anchored on molecular scaffolds .Scientific Research Applications
Construction of Pharmacologically Important Heterocyclic Skeletons
Benzotriazole methodology, which includes 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, is recognized as a versatile and successful synthesis protocol. It’s used in the construction of pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule, activating it toward numerous transformations, and can easily be removed at the end of the reaction sequence .
Synthesis of Natural and Synthetic-Based Molecules
Benzotriazole, including its derivatives like 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Medicinal Chemistry
Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Material Sciences
Benzotriazole derivatives have found profound applications in material sciences as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
Synthesis of Heterocyclic Compounds
Benzotriazole, including 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been used in the synthesis of various heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
Synthesis Auxiliary
Benzotriazole has been described as a “tame halogen” and serves as an ideal synthetic auxiliary. It has been used in the synthesis of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . For instance, 1-substituted benzotriazole carboxylic acids have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b .
Mode of Action
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Biochemical Pathways
Benzotriazole derivatives have been widely utilized as activating agents for carboxylic acids . This suggests that they may play a role in biochemical pathways involving carboxylic acid transformations.
Pharmacokinetics
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . This suggests that they may have diverse molecular and cellular effects.
Action Environment
Benzotriazole is known to be stable under a variety of conditions , suggesting that it may be relatively resilient to environmental factors.
Future Directions
Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and successful synthesis protocol . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology are promising . Future research may continue to explore the synthesis and pharmacological activities of triazole derivatives .
properties
IUPAC Name |
1-methylbenzotriazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYFEFIQWFVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride |
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